(4-Methoxybenzyl)hydrazine dihydrochloride
Overview
Description
(4-Methoxybenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to a hydrazine moiety. This structure imparts specific reactivity and functionality to the compound, making it valuable in different fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)hydrazine dihydrochloride typically involves the reaction of hydrazine hydrate with 1-(chloromethyl)-4-methoxybenzene. The reaction is carried out in methanol at room temperature for about two hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The compound is usually stored under nitrogen at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxybenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(4-Methoxybenzyl)hydrazine dihydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and reagents .
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
(4-Methoxybenzyl)hydrazine hydrochloride: Similar in structure but differs in the number of chloride ions.
Benzylhydrazine: Lacks the methoxy group, resulting in different reactivity.
Phenylhydrazine: Contains a phenyl group instead of a methoxybenzyl group.
Uniqueness: (4-Methoxybenzyl)hydrazine dihydrochloride is unique due to the presence of the methoxy group, which enhances its reactivity and functionality compared to other hydrazine derivatives. This makes it particularly valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(4-methoxyphenyl)methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPHUNHAMDBTBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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